Dihydrokaempferol

説明

aromadendrin is a natural product found in Ventilago, Euterpe oleracea, and other organisms with data available.

生物活性

Dihydrokaempferol (DHK), a flavonoid predominantly found in various plants, has garnered significant attention for its diverse biological activities. This article explores the biological activity of DHK, focusing on its effects on apoptosis, inflammation, and oxidative stress, supported by experimental data and case studies.

1. Overview of this compound

DHK is a flavonoid derived from kaempferol and is known for its antioxidant properties. It is primarily extracted from sources such as citrus fruits and certain flowers like zinnia. The compound has been studied for its potential therapeutic effects in various diseases, including cancer and inflammatory conditions.

2. Apoptotic Effects

A study conducted on DHK isolated from Bauhinia championii demonstrated its pro-apoptotic effects in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs). The findings indicated that DHK treatment led to:

- Increased Expression of Pro-apoptotic Proteins : Enhanced levels of Bax and Bad were observed.

- Decreased Expression of Anti-apoptotic Proteins : Inhibition of Bcl-2 and Bcl-xL was noted.

- Caspase Activation : Cleavage of caspase-3, caspase-9, and PARP was significantly increased, indicating activation of the apoptotic pathway.

The study utilized flow cytometry to quantify apoptotic cells and MTS assays to assess cell viability at varying concentrations (0.3 to 300 μM) over 48 hours, confirming the compound's effectiveness in promoting apoptosis in RA-FLSs .

3. Anti-inflammatory Properties

DHK has also been shown to mitigate inflammation, particularly in conditions induced by lipopolysaccharides (LPS). A study focusing on WI-38 human fibroblast cells revealed that:

- Reduction of Inflammatory Biomarkers : DHK treatment significantly lowered levels of pro-inflammatory cytokines.

- Oxidative Stress Mitigation : The compound counteracted LPS-induced production of reactive oxygen species (ROS).

- Inhibition of Apoptosis : DHK reduced apoptosis rates in WI-38 cells exposed to LPS, with flow cytometry results showing a decrease from 32.98% apoptosis without treatment to as low as 14.86% with DHK treatment .

The underlying mechanism involved the modulation of the SIRT1/NF-κB pathway, highlighting DHK's potential role in managing inflammatory diseases such as infantile pneumonia .

4. Antioxidant Activity

DHK exhibits considerable antioxidant capacity , which is crucial for combating oxidative stress-related diseases. Research indicates that:

- ORAC Assays : The antioxidant activity of DHK was assessed using the Oxygen Radical Absorbance Capacity (ORAC) method, demonstrating significant free radical scavenging ability.

- Synergistic Effects : When combined with other antioxidants like ascorbic acid, DHK showed enhanced protective effects against oxidative damage .

5. Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

6. Case Studies and Implications

Recent studies have highlighted the potential therapeutic applications of DHK in clinical settings:

- Rheumatoid Arthritis : The pro-apoptotic effects suggest that DHK could be beneficial in treating RA by targeting synoviocyte proliferation.

- Inflammatory Diseases : Its ability to reduce inflammation and oxidative stress positions DHK as a candidate for managing conditions like pneumonia and other inflammatory disorders.

特性

IUPAC Name |

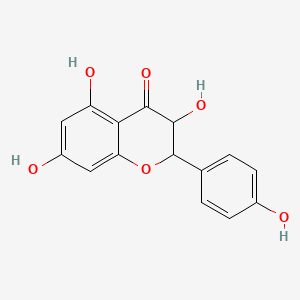

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADQINQHPQKXNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274279 | |

| Record name | 2,3-Dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one; | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724434-08-6 | |

| Record name | 2,3-Dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one; | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。